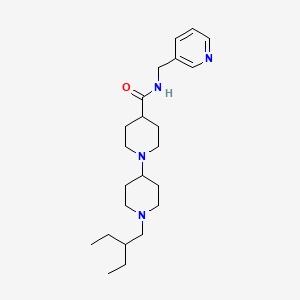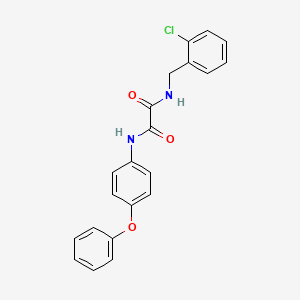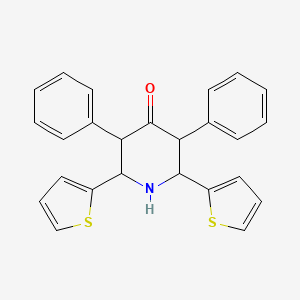![molecular formula C20H26O3 B5206391 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5206391.png)
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene, also known as Bisoprolol, is a beta-blocker medication primarily used to treat high blood pressure, heart failure, and angina. This chemical compound is a selective beta-1 adrenergic receptor blocker that reduces the heart rate and the force of heart contractions, leading to a decrease in blood pressure. Bisoprolol has been extensively studied for its application in cardiovascular diseases and has shown promising results in clinical trials.
Mecanismo De Acción
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene works by selectively blocking the beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and the force of heart contractions. This results in a decrease in blood pressure and an improvement in cardiac function.
Biochemical and Physiological Effects:
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has several biochemical and physiological effects on the body, including a decrease in heart rate, a decrease in the force of heart contractions, and a decrease in blood pressure. 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene also has anti-inflammatory effects and has been found to reduce oxidative stress in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has several advantages for lab experiments, including its selective beta-1 adrenergic receptor blocking properties and its well-established mechanism of action. However, 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene also has limitations, including its potential to cause adverse effects in some individuals and the need for careful monitoring of heart rate and blood pressure during treatment.
Direcciones Futuras
There are several future directions for the research on 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene, including the investigation of its potential use in the treatment of other cardiovascular diseases, such as arrhythmias and atherosclerosis. Additionally, the development of new formulations and delivery methods for 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene may improve its efficacy and reduce the risk of adverse effects. Further research is also needed to explore the potential use of 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene in combination with other medications for the treatment of cardiovascular diseases.
Métodos De Síntesis
The synthesis of 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene involves several steps, including the reaction of 3-methoxyphenol with epichlorohydrin to form glycidyl ether, followed by the reaction of glycidyl ether with 2-(tert-butylamino)ethanol to form bis(2-tert-butylaminoethyl) ether. The final step involves the reaction of bis(2-tert-butylaminoethyl) ether with 4-methylphenol in the presence of a catalyst to form 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene.
Aplicaciones Científicas De Investigación
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has been extensively studied for its application in cardiovascular diseases, including hypertension, heart failure, and angina. Clinical trials have shown that 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene is effective in reducing blood pressure and improving cardiac function in patients with heart failure. In addition, 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has been found to be effective in reducing the incidence of cardiovascular events in patients with a history of heart attack.
Propiedades
IUPAC Name |
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15-9-10-19(18(13-15)20(2,3)4)23-12-11-22-17-8-6-7-16(14-17)21-5/h6-10,13-14H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHIOTCETBWYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5206315.png)



![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5206337.png)
![7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5206354.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol](/img/structure/B5206361.png)
![2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5206368.png)

![2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5206372.png)
![ethyl 2-[(N-butyl-N-ethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5206382.png)
![methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5206386.png)
![7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5206393.png)
![3-[1-butyl-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methoxy-1,2,5-oxadiazole](/img/structure/B5206406.png)